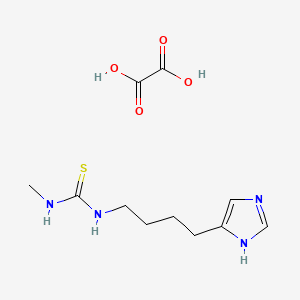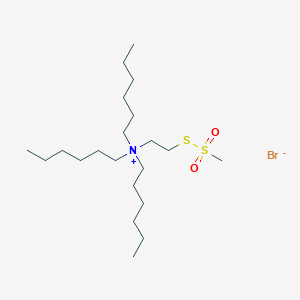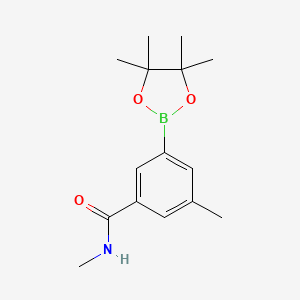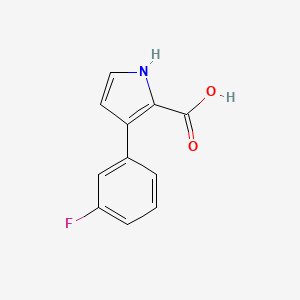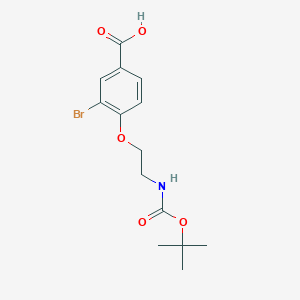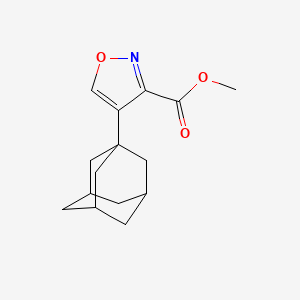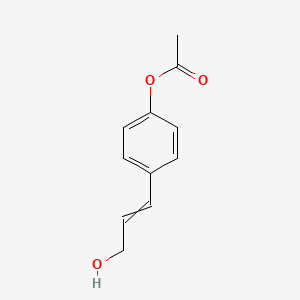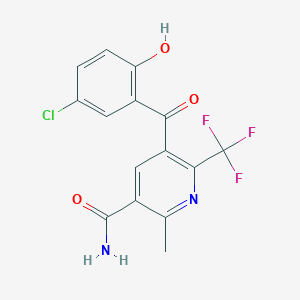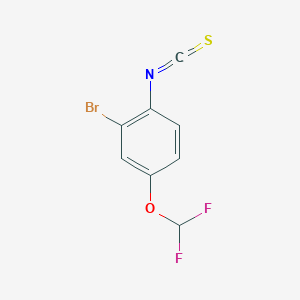
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be achieved through various methods. One common approach involves the reaction of 2-Bromo-4-(difluoromethoxy)aniline with thiophosgene under controlled conditions . This reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent unwanted side reactions . The reaction conditions are mild, and the yield of the product can be optimized by adjusting the temperature and reaction time .
Análisis De Reacciones Químicas
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new products.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiols, and other nucleophiles . The major products formed depend on the specific reagents and conditions used in the reactions.
Aplicaciones Científicas De Investigación
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Chemical Biology: The compound is employed in chemical biology to investigate the biological activities of various proteins and enzymes.
Medicinal Chemistry:
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, making it valuable in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be compared with other similar compounds such as:
Phenylisothiocyanate: Lacks the bromine and difluoromethoxy groups, making it less reactive in certain contexts.
4-(Difluoromethoxy)phenylisothiocyanate: Similar but lacks the bromine atom, which can influence its reactivity and biological activity.
2-Bromo-phenylisothiocyanate: Lacks the difluoromethoxy group, affecting its chemical properties and applications.
The presence of both bromine and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .
Propiedades
Fórmula molecular |
C8H4BrF2NOS |
|---|---|
Peso molecular |
280.09 g/mol |
Nombre IUPAC |
2-bromo-4-(difluoromethoxy)-1-isothiocyanatobenzene |
InChI |
InChI=1S/C8H4BrF2NOS/c9-6-3-5(13-8(10)11)1-2-7(6)12-4-14/h1-3,8H |
Clave InChI |
IFYYGGXUAKYACG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)Br)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
